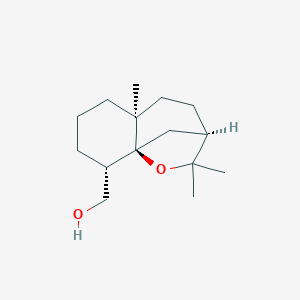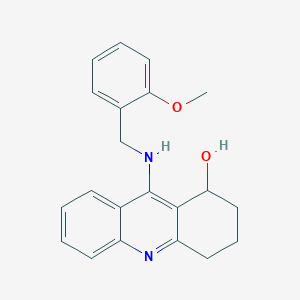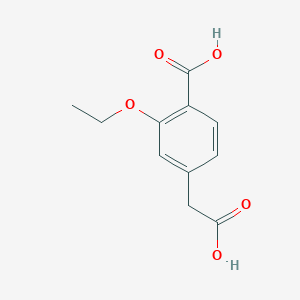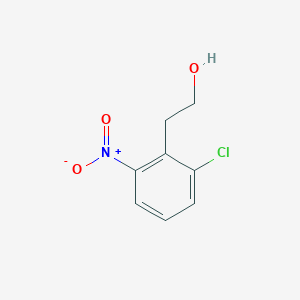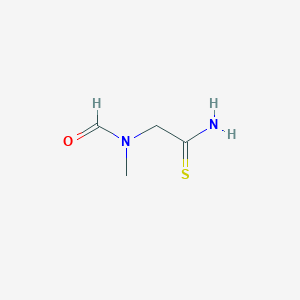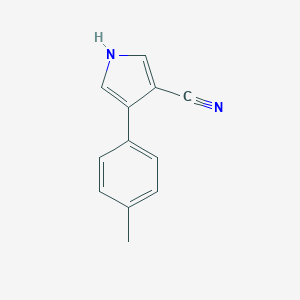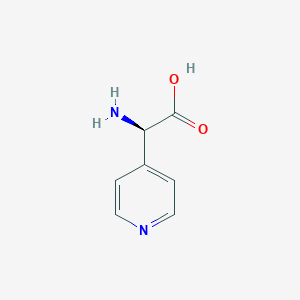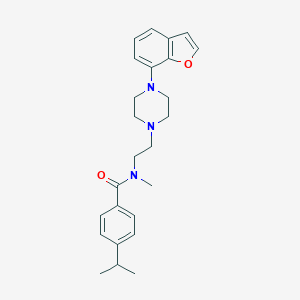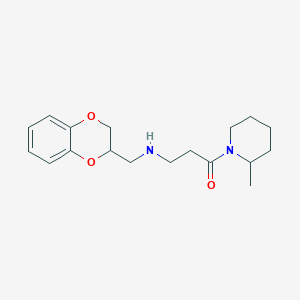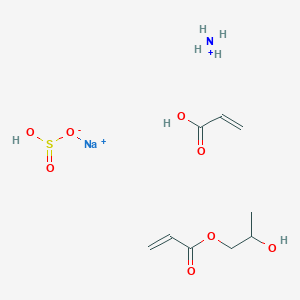
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The compound is synthesized through a complex chemical process and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s is not fully understood. However, studies have shown that the compound can interact with various biological molecules and alter their function. This makes it a potential candidate for the development of new drugs and therapies.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s can have various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also been shown to have potential applications in wound healing and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s is its high degree of purity, which makes it suitable for various lab experiments. However, the complex chemical synthesis process can be a limitation, as it requires expertise and specialized equipment. The compound also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s. These include the development of new drug delivery systems, the study of its potential applications in tissue engineering and wound healing, and the investigation of its mechanism of action at the molecular level. Further studies are also needed to determine the long-term effects of the compound and its potential side effects.
Conclusion:
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s is a unique chemical compound that has potential applications in various fields. Its complex synthesis process and short half-life can be limitations, but its high degree of purity and unique properties make it an attractive candidate for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s involves the reaction of 2-propenoic acid with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s. The reaction is carried out under controlled conditions and requires expertise in chemical synthesis. The resulting compound has a high degree of purity and can be used for various applications.
Wissenschaftliche Forschungsanwendungen
The unique properties of 2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s make it an attractive compound for scientific research. The compound has been extensively studied for its potential applications in various fields, including the development of new materials, drug delivery systems, and biomedical devices.
Eigenschaften
CAS-Nummer |
100486-98-4 |
|---|---|
Produktname |
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium s |
Molekularformel |
C9H19NNaO8S+ |
Molekulargewicht |
324.31 g/mol |
IUPAC-Name |
azanium;sodium;hydrogen sulfite;2-hydroxypropyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C6H10O3.C3H4O2.H3N.Na.H2O3S/c1-3-6(8)9-4-5(2)7;1-2-3(4)5;;;1-4(2)3/h3,5,7H,1,4H2,2H3;2H,1H2,(H,4,5);1H3;;(H2,1,2,3)/q;;;+1; |
InChI-Schlüssel |
LPEIRCOCZBHMHO-UHFFFAOYSA-N |
Isomerische SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O.[NH4+].OS(=O)[O-].[Na+] |
SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O.[NH4+].OS(=O)[O-].[Na+] |
Kanonische SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O.[NH4+].OS(=O)[O-].[Na+] |
Synonyme |
2-Propenoic acid, telomer with 2-hydroxy-propyl 2-propenoate and sodium hydrogen sulfite, ammonium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



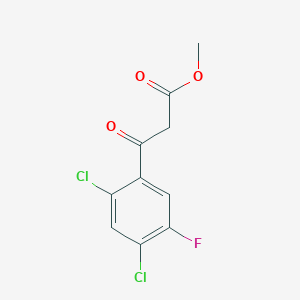
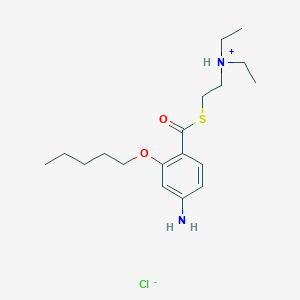
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
